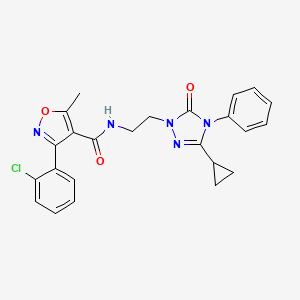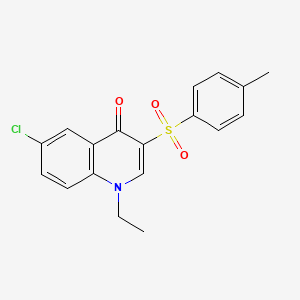![molecular formula C12H18N2O3S B2708636 3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione CAS No. 866153-12-0](/img/structure/B2708636.png)
3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Thiazolidine Derivatives : Thiazolidine-2,4-dione and its derivatives are synthesized through various methods for potential applications in medicinal chemistry. A novel synthesis approach reported involves a two-step, cost-effective method including alkylation and Knoevenagel condensation, resulting in thiazolidine-2,4-dione derivatives characterized by NMR, LC-MS, and X-ray diffraction methods (Holota et al., 2022).
Biological Activities
Cytotoxic Activity : Carboxamide derivatives of certain scaffolds similar to the query compound showed potent cytotoxicity against various cancer cell lines, demonstrating the potential of these compounds in cancer research (Deady et al., 2003).
Antimicrobial Evaluation : New derivatives of thiazolidine-2,4-dione have been synthesized and showed moderate to very good antimicrobial activity, highlighting their potential as antimicrobial agents (Joshi et al., 2021).
Material Science Applications
Sensor Applications : Certain derivatives have been used to develop luminescent sensors responsive to common oxoacids, showcasing the versatility of these compounds beyond pharmaceutical applications (Young et al., 1997).
Safety and Hazards
According to the Safety Data Sheet, this compound is classified as having acute toxicity, whether through inhalation, dermal contact, or oral ingestion . It’s harmful if swallowed, in contact with skin, or if inhaled . Safety measures include not breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and storing in a dry place in a closed container .
Propiedades
IUPAC Name |
3-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-9-5-3-4-6-13(9)10(15)7-14-11(16)8-18-12(14)17/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKQQGBNWIKHNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CN2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxo-2-phenylethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2708556.png)

![5-Bromo-2-(difluoromethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2708558.png)
![5-Methyl-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole](/img/structure/B2708560.png)
![4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2708561.png)



![1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2708567.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2708569.png)


